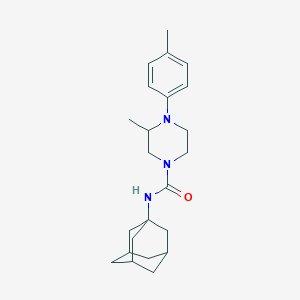![molecular formula C17H24N2O B4278302 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea](/img/structure/B4278302.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Übersicht
Beschreibung
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.
Wirkmechanismus
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cGMP. By increasing the levels of cGMP, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 promotes the relaxation of smooth muscle cells, leading to vasodilation and improved blood flow. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of conditions such as pulmonary hypertension.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to have a number of other biochemical and physiological effects. For example, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 can inhibit platelet aggregation, which can be beneficial in preventing blood clots. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 in lab experiments is its specificity for sGC, which can help to minimize off-target effects. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to be relatively stable under a wide range of conditions, making it a useful tool for studying the role of cGMP signaling in various biological processes. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 is its relatively low potency compared to other sGC activators, which can make it less effective in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272. One area of focus is the development of more potent sGC activators that can be used to treat a wider range of medical conditions. Additionally, there is growing interest in the potential use of sGC activators in combination with other drugs, such as phosphodiesterase inhibitors, to achieve greater therapeutic effects. Finally, there is a need for further research into the long-term safety and efficacy of sGC activators, particularly in the context of chronic conditions such as heart failure.
Conclusion:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 is a promising compound that has shown potential for the treatment of a wide range of medical conditions. Its ability to activate sGC and increase cGMP levels has been shown to have a number of beneficial effects, including vasodilation, inhibition of platelet aggregation, and antioxidant properties. While there are some limitations to using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 in lab experiments, its specificity for sGC and relative stability make it a useful tool for studying cGMP signaling. Looking to the future, there are a number of exciting directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272, including the development of more potent sGC activators and the exploration of combination therapies with other drugs.
Wissenschaftliche Forschungsanwendungen
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been extensively studied for its potential use in treating various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. In vitro studies have shown that N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in the relaxation of smooth muscle cells. This property makes N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 a promising candidate for the treatment of pulmonary hypertension and other conditions characterized by the constriction of blood vessels.
Eigenschaften
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-11-4-3-5-15(8-11)19-17(20)18-12(2)16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPCPDQHYOTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
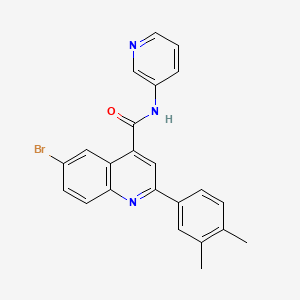

![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
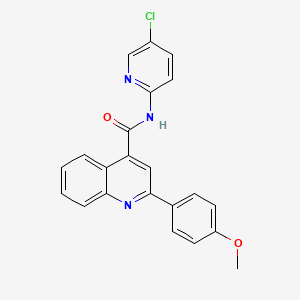
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278269.png)
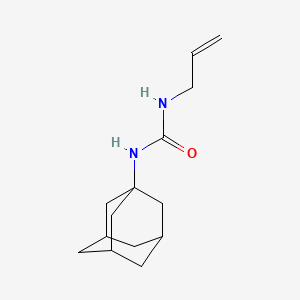
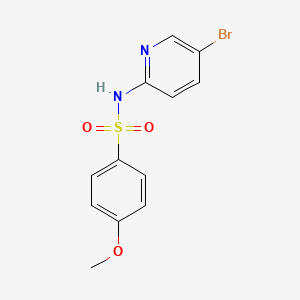
![6-({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278315.png)
